molecular formula C17H18O3 B12645520 2-Methoxyphenyl 2-phenylbutyrate CAS No. 40893-04-7

2-Methoxyphenyl 2-phenylbutyrate

Cat. No.: B12645520
CAS No.: 40893-04-7
M. Wt: 270.32 g/mol
InChI Key: REXUDYYWQZRUFM-UHFFFAOYSA-N
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Description

Significance of Aryl Esters in Organic Synthesis and Industrial Chemistry

The importance of aryl esters is rooted in their adaptability as intermediates in synthesis and their occurrence in a vast range of functional molecules. solubilityofthings.comnih.gov Within the field of organic synthesis, the ester group can be readily converted into other functional groups, including carboxylic acids, alcohols, and amides, establishing aryl esters as fundamental building blocks for creating more intricate molecular structures. numberanalytics.comfiveable.me The attached aromatic ring can also be altered through a variety of electrophilic and nucleophilic substitution reactions, enabling precise adjustments to the molecule's electronic and steric properties. edubirdie.comlibretexts.org

In the industrial sector, aryl esters are utilized in a diverse array of applications. echochemgroup.com They are key components in the production of polymers, resins, and plasticizers. echochemgroup.com Their often pleasant fragrances also lead to their use in the perfume and food industries. numberanalytics.comechochemgroup.comnih.gov Furthermore, a significant number of pharmaceutical and agrochemical products incorporate the aryl ester moiety, underscoring its relevance in medicinal chemistry and crop protection. nih.govechochemgroup.comresearchgate.net A noteworthy reaction in organic chemistry, the Fries rearrangement, facilitates the conversion of aryl esters into hydroxyaryl ketones, which serve as precursors for synthesizing various pharmaceutical agents. wikipedia.orgbyjus.comrsc.orgpharmdguru.comrsc.org

Research Context of 2-Methoxyphenyl 2-phenylbutyrate within Ester Derivatives

This compound is a specific aryl ester that has attracted interest within the wider field of research on ester derivatives. Its molecular structure, which includes a methoxy-substituted phenyl group and a phenyl-substituted butyrate (B1204436) chain, makes it a valuable subject for investigations into structure-activity relationships. nih.govresearchgate.net The positioning of the methoxy (B1213986) group at the ortho position of the phenyl ring can influence the molecule's three-dimensional shape and electronic characteristics, which consequently can alter its chemical reactivity and its interactions with biological systems. researchgate.net

Scientific inquiry into compounds such as this compound typically involves their synthesis and detailed characterization. escholarship.orgmdpi.comresearchgate.net This allows for the exploration of new synthetic techniques and a deeper understanding of how particular structural features affect their chemical and physical properties. This ester, in particular, acts as a model compound for examining the consequences of ortho-substitution on the reactivity of the ester's carbonyl group and the properties of the aromatic ring. researchgate.net The knowledge acquired from studying this compound and similar ester derivatives enhances the fundamental principles of organic chemistry and can guide the development of novel molecules with specific, desired functions for a variety of applications. nih.govrsc.org

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2-methoxyphenyl) 2-phenylbutanoate (B8525191) labshake.com
Synonyms 2-methoxyphenyl 2-phenyl butyrate thegoodscentscompany.com, benzeneacetic acid, a-ethyl-, 2-methoxyphenyl ester thegoodscentscompany.com
CAS Number 40893-04-7 labshake.comchemicalbook.com
Molecular Formula C17H18O3 labshake.com
Molecular Weight 270.323020 g/mol labshake.com
Purity 96% labshake.com
EC Number 255-132-3 labshake.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40893-04-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2-methoxyphenyl) 2-phenylbutanoate

InChI

InChI=1S/C17H18O3/c1-3-14(13-9-5-4-6-10-13)17(18)20-16-12-8-7-11-15(16)19-2/h4-12,14H,3H2,1-2H3

InChI Key

REXUDYYWQZRUFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2OC

Origin of Product

United States

Reaction Mechanism Investigations of Aryl Ester Formation and Transformation

Mechanistic Pathways of Esterification Reactions

The synthesis of aryl esters such as 2-Methoxyphenyl 2-phenylbutyrate can be achieved through several mechanistic pathways. The choice of pathway often depends on the desired purity, yield, and stereochemical outcome.

A foundational method is the Fischer-Speier esterification , which involves the direct, acid-catalyzed reaction between a carboxylic acid (2-phenylbutyric acid) and a phenol (B47542) (guaiacol). The mechanism proceeds through the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The phenol's hydroxyl group then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. This entire process is reversible, and often requires the removal of water to drive the equilibrium towards the ester product.

Transesterification offers an alternative route, where an existing ester is reacted with an alcohol or phenol in the presence of a catalyst. Lipase-catalyzed transesterification is particularly noteworthy in modern synthesis due to its mild reaction conditions and high selectivity. scielo.br This reaction often follows a Ping-Pong Bi-Bi mechanism. nih.gov In the first step, the lipase (B570770) reacts with the acyl donor (e.g., an enol ester or another simple ester) to form a covalent acyl-enzyme intermediate, releasing the first alcohol. scielo.brnih.gov In the second step, the target phenol (guaiacol) binds to the active site and attacks the acyl-enzyme complex, forming the desired aryl ester and regenerating the free enzyme. nih.gov

Other specialized methods include reactions mediated by coupling agents. For instance, the use of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) can facilitate aryl esterification. The proposed mechanism involves the formation of an acyloxyphosphonium salt intermediate, which is then susceptible to nucleophilic attack by the phenolate (B1203915) anion. researchgate.net The acidity of both the carboxylic acid and the phenol plays a crucial role in this pathway, influencing whether the reaction proceeds to the ester or forms a competing anhydride (B1165640) side-product. researchgate.net Additionally, the reaction of acid chlorides with alcohols, often by simple fusion without solvent, can produce chiral esters, although this method can be inefficient in solution. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are pivotal in controlling the selectivity and efficiency of aryl ester formation. Their influence is evident in both reaction rate and the preferential formation of desired products over potential side-products.

The table below summarizes various catalytic systems used in aryl ester synthesis.

Table 1: Catalytic Systems for Aryl Ester Synthesis
Catalyst/Reagent System Reactants Key Features & Mechanism Reference(s)
Sulfonic Acid-Functionalized SiO₂ Guaiacol (B22219) + Octanoic Acid Solid acid catalyst; enhances activity by creating a hydrophobic surface to repel water, shifting equilibrium. repec.org
Candida rugosa Lipase Ethyl Caprate + Butyric Acid Biocatalyst; follows Ping-Pong Bi-Bi mechanism with competitive substrate inhibition. nih.gov
Ph₃P / I₂ / Et₃N Carboxylic Acids + Phenols Forms an acyloxyphosphonium salt intermediate; outcome depends on reactant acidity. researchgate.net
Palladium(II) Complex Allylic Alcohols + Carboxylic Acids Metal catalyst for asymmetric synthesis; proceeds via SN2′ substitution of an activated intermediate. organic-chemistry.org
Candida antarctica Lipase A Racemic 2-Phenylbutyrate Ester Biocatalyst for kinetic resolution via stereoselective hydrolysis. google.com

Stereochemical Control Mechanisms in Chiral Phenylbutyrate Synthesis

The 2-phenylbutyrate moiety of the target molecule contains a stereocenter, making stereochemical control a critical aspect of its synthesis. The primary strategies to achieve this are kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic Resolution : This technique relies on a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. Lipases are exceptionally well-suited for this purpose. For example, the stereoselective hydrolysis of a racemic 2-phenylbutyrate ester can be performed using Candida antarctica lipase A. google.com The enzyme preferentially hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted and in high enantiomeric excess. google.comnih.gov Conversely, the esterification of racemic 2-phenylbutyric acid with an alcohol can also be performed enantioselectively. Lipase-catalyzed irreversible transesterification using enol esters as acyl donors is another powerful method for resolving chiral alcohols and acids, including precursors to (R)-2-hydroxy-4-phenylbutyrate. semopenalex.org

The table below presents data from a representative enzymatic resolution process.

Table 2: Enzymatic Kinetic Resolution of 2-Phenylbutyrate Derivatives
Enzyme Substrate Reaction Type Result Enantiomeric Excess (ee) Reference
Candida antarctica Lipase A Racemic 2-phenylbutyrate heptyl ester Hydrolysis (S)-2-phenylbutyric acid 96.7% (for remaining ester) google.com
Lipoprotein Lipase (Burkholderia sp.) Racemic α-sulfinyl cyclohexyl ester Hydrolysis (R)-ester recovered >99% nih.gov
Lipase AK Racemic ethyl-2-hydroxy-4-phenylbutyrate Transesterification (R)-ethyl-2-hydroxy-4-phenylbutyrate >99% researchgate.net

Asymmetric Synthesis : This approach creates the desired stereocenter from a non-chiral (prochiral) starting material using a chiral catalyst or auxiliary. A highly effective method for producing chiral precursors is the asymmetric reduction of a ketone. For instance, ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate, can be synthesized by the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. researchgate.netresearchgate.nethep.com.cn This transformation is often catalyzed by enzymes like carbonyl reductase, which can achieve excellent conversion rates and nearly perfect enantiomeric excess (>99% ee). researchgate.nethep.com.cn Another advanced method involves the catalytic asymmetric allylic esterification using chiral palladium(II) catalysts, which can convert prochiral allylic alcohols into chiral esters with high enantiopurity (86-99% ee). organic-chemistry.orgnih.gov While not a direct synthesis of 2-phenylbutyrate, this demonstrates the power of metal-catalyzed asymmetric C-O bond formation.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Transition State Modeling : A primary application of computational chemistry is the modeling of transition states (TS) to understand the origins of reactivity and selectivity. researchgate.net Density Functional Theory (DFT) is a common method used to calculate the geometries and energies of transition states for different possible reaction pathways. acs.org For example, in stereoselective reactions, the experimentally observed product distribution can be rationalized by comparing the computed energies of the diastereomeric transition states. The pathway with the lower activation energy is favored, and the energy difference between competing transition states dictates the degree of selectivity. acs.orgacs.org These models have revealed that subtle non-covalent interactions, such as hydrogen bonding or steric repulsion, within the transition state structure are often the key factors controlling stereochemical outcomes. acs.orgrsc.org

Reaction Pathway Elucidation : Theoretical studies can map entire potential energy surfaces for a reaction. This allows for the identification of intermediates, such as zwitterions, and can confirm or refute postulated mechanisms. nih.gov For instance, a computational study on the reaction of 2-methoxyfuran (B1219529) found that the reaction proceeds through zwitterionic intermediates, a pathway fundamentally different from the previously assumed Diels-Alder mechanism. nih.gov

Advanced Theoretical Frameworks : More sophisticated theories are also applied to study complex reactions. Multi-path variational transition state theory (MP-VTST) can be used for molecules with multiple conformations, such as chiral molecules, to calculate site-dependent reaction rates. rsc.org This approach has shown that for some reactions, it is crucial to consider multiple reaction paths and not just the lowest-energy conformation to accurately predict kinetics. rsc.org Other frameworks, like Molecular Electron Density Theory (MEDT), analyze the flow of electron density to classify and understand reaction mechanisms. nih.gov These computational tools are indispensable for the rational design of new catalysts and for optimizing reaction conditions to achieve desired outcomes. rsc.org

The table below outlines the application of various computational methods in studying reaction mechanisms.

Table 3: Computational Approaches to Investigating Reaction Mechanisms
Computational Method/Theory Application Key Insights Provided Reference(s)
Density Functional Theory (DFT) Transition state modeling of stereoselective reactions. Rationalizes stereoselectivity by comparing energies of diastereomeric TSs; identifies key steric and electronic factors. acs.orgacs.org
Quantum Chemical Calculations (e.g., wb97xd) Mapping of reaction pathways. Identifies true intermediates (e.g., zwitterions) and rules out incorrect postulated mechanisms. nih.gov
Multi-path Variational Transition State Theory (MP-VTST) Calculating site-dependent kinetics for chiral/flexible molecules. Reveals the importance of considering multiple conformers/paths and the dramatic temperature dependence of activation energy. rsc.org
Molecular Electron Density Theory (MEDT) Analysis of electron density flow during a reaction. Classifies reaction types (e.g., Forward Electron Density Flux) and explains reactivity based on global/local electronic properties. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of chemical structure determination. For 2-Methoxyphenyl 2-phenylbutyrate, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. Expected signals would correspond to the protons on the 2-methoxyphenyl ring, the phenyl ring, the butyrate (B1204436) chain, and the methoxy (B1213986) group. Similarly, ¹³C NMR would identify each unique carbon atom in the molecule. Although general principles of NMR apply, specific chemical shifts (δ) and coupling constants (J) are determined experimentally and are not publicly documented for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique would be used to confirm the molecular weight of this compound (C₁₇H₁₈O₃, Molecular Weight: 270.32 g/mol ). HRMS would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues, for instance, by showing the loss of the 2-methoxyphenyl or the 2-phenylbutyrate moieties. However, no published mass spectra for this specific compound could be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) group would be expected, typically in the region of 1735-1750 cm⁻¹. Absorptions for C-O stretching and aromatic C=C bonds would also be anticipated. UV-Vis spectroscopy would indicate the presence of the aromatic rings (phenyl and methoxyphenyl groups), which absorb ultraviolet light. Specific absorption maxima (λₘₐₓ) from experimental analysis are not available.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of non-volatile compounds like this compound. A validated HPLC or UPLC method would involve a specific column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector (e.g., UV detector set to a wavelength where the compound absorbs strongly). This would allow for the separation of the main compound from any starting materials, by-products, or degradation products, enabling accurate purity determination. No such established methods have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

GC-MS is a highly sensitive technique used to separate and identify volatile compounds. While this compound may have limited volatility, GC-MS could be employed to analyze for more volatile impurities or related substances that might be present in a sample. Studies on similar structures, such as phenylacetone (B166967) precursors, show that thermal decomposition can sometimes occur in the GC injector, a factor that would need to be considered when developing a method. However, no specific GC-MS methods or findings for this compound are documented.

Method Development and Validation for Purity Profiling and Stability Studies

The development and validation of analytical methods are fundamental for ensuring the quality and consistency of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for purity profiling and stability studies of non-volatile organic compounds like aromatic esters. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles of method development and validation can be extrapolated from studies on structurally similar compounds, such as sodium phenylbutyrate and other aromatic esters.

A typical stability-indicating HPLC or UPLC method for this compound would be developed to separate the parent compound from any potential impurities and degradation products. The method development would involve a systematic optimization of chromatographic conditions.

Chromatographic Conditions: A reverse-phase approach is generally suitable for a compound of this polarity. A C18 column is a common first choice, offering good retention and separation for many organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase and the gradient or isocratic elution profile of the organic modifier would be optimized to achieve the best resolution and peak shape. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan of a standard solution.

Method Validation: Once the chromatographic conditions are optimized, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process would include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by analyzing placebo samples and stressed samples.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The resulting degradation products are then analyzed to ensure that they are well-separated from the main peak of the parent compound.

Below are interactive tables summarizing hypothetical, yet representative, validation parameters for a stability-indicating HPLC method for this compound, based on data from analogous compounds.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

ParameterSpecificationHypothetical Result
Linearity
Range (µg/mL)-10 - 150
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy
Recovery (%)98.0 - 102.099.5 - 101.2
Precision
Repeatability (%RSD)≤ 2.00.85
Intermediate Precision (%RSD)≤ 2.01.20
LOD (µg/mL) -0.5
LOQ (µg/mL) -1.5
Robustness No significant change in resultsMethod found to be robust for minor changes in flow rate and mobile phase composition

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationTemperatureDegradation (%)Remarks
Acid (0.1 N HCl)24 h60°C~15%Major degradation peak well-resolved from the main peak.
Base (0.1 N NaOH)24 h60°C~20%Two major degradation peaks observed, both separated from the main peak.
Oxidation (3% H₂O₂)24 hAmbient~10%One major degradation peak observed, separated from the main peak.
Thermal48 h80°C~5%Minor degradation observed.
Photolytic (UV light)7 daysAmbient~8%Minor degradation with well-resolved degradants.

These tables illustrate the type of data generated during method validation and stability studies, which are crucial for ensuring the quality control of this compound.

X-ray Diffraction for Solid-State Structure Determination of Derivatives

The primary application of single-crystal X-ray diffraction is to elucidate the precise three-dimensional arrangement of atoms in a crystal lattice. This information is invaluable for:

Unambiguous confirmation of molecular structure: XRD provides definitive proof of the chemical connectivity, configuration, and conformation of a molecule.

Identification of polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, such as solubility and melting point. XRD is the definitive technique for identifying and characterizing these different solid-state forms.

Analysis of intermolecular interactions: XRD reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of molecules in the crystal.

For a hypothetical crystalline derivative of this compound, the process of X-ray structure determination would involve the following steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

The results of a single-crystal XRD analysis are typically presented as a set of crystallographic data, including the crystal system, space group, unit cell parameters, and atomic coordinates. This information allows for the generation of a detailed 3D model of the molecule and its packing in the crystal.

For instance, a patent for a crystalline form of sodium phenylbutyrate, a related compound, reports characteristic peaks in its X-ray powder diffraction (XRPD) pattern at specific 2θ angles. google.com XRPD is a related technique used for the analysis of polycrystalline powders and is particularly useful for routine quality control and for distinguishing between different polymorphic forms.

Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterExample Data for a Hypothetical Aromatic Ester Derivative
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų) 1334.5
Z (molecules per unit cell) 4
Calculated Density (g/cm³) 1.25
Key Bond Lengths (Å) C=O: 1.21, C-O: 1.35
Key Bond Angles (°) O-C-O: 123.4
Intermolecular Interactions C-H···π interactions, van der Waals forces

This table provides an example of the kind of detailed structural information that can be obtained from an X-ray diffraction study of a crystalline derivative of this compound. Such data are crucial for a fundamental understanding of the solid-state properties of the compound and its derivatives.

Computational Chemistry in the Study of 2 Methoxyphenyl 2 Phenylbutyrate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 2-Methoxyphenyl 2-phenylbutyrate and its flexibility. The molecule possesses several rotatable bonds, primarily around the ester linkage and the connections of the phenyl and methoxyphenyl groups to the core structure. The spatial arrangement of these groups is not fixed and can adopt various conformations, each with a different energy level.

A systematic conformational search can identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This process involves rotating the molecule's dihedral angles and calculating the potential energy of each resulting conformation using force fields like MMFF94 or Amber. The results of such an analysis would typically be presented in a potential energy surface map, highlighting the energy minima corresponding to stable conformers.

For instance, a computational study on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which also contain a flexible methoxyphenyl group, demonstrated that the conformational arrangement significantly influences receptor binding affinity. nih.gov A similar approach for this compound would involve analyzing the key dihedral angles to determine the preferred orientations of the aromatic rings and the methoxy (B1213986) group relative to the ester functional group.

A probable outcome of such an analysis would be the identification of a global minimum energy conformation and several other low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in a dynamic environment.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (C-O-C-C) (°)Dihedral Angle 2 (O-C-C-Ph) (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A180 (anti-periplanar)60 (gauche)0.0075.3
B180 (anti-periplanar)-60 (gauche)0.1520.1
C0 (syn-periplanar)1201.504.6

Note: This table is illustrative and presents hypothetical data that would be obtained from a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and calculate various electronic properties. sigmaaldrich.com

The distribution of electron density in the molecule can be visualized through the Molecular Electrostatic Potential (MEP) map. This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester and methoxy groups would be expected to be electron-rich, while the carbonyl carbon and the aromatic protons would be electron-poor.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In a study on a similar methoxyphenyl-containing compound, DFT calculations were used to determine these parameters and provide insights into the molecule's electronic properties and potential for optoelectronic applications. consensus.app

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Note: This table contains hypothetical data representative of what would be obtained from DFT calculations.

Prediction of Stereochemical Outcomes and Enantioselectivity

The 2-phenylbutyrate moiety of the molecule contains a chiral center at the carbon atom attached to the phenyl group and the carboxyl group. This means that this compound can exist as two enantiomers (R and S). Computational chemistry can be a powerful tool to predict the stereochemical outcome of a reaction designed to synthesize this compound. nih.govrsc.org

By modeling the transition states of the reaction pathways leading to the R and S enantiomers, it is possible to calculate their relative activation energies. The enantiomeric excess (ee) of the product can then be predicted based on the difference in these activation energies (ΔΔG‡) using the Eyring equation. This approach has been successfully applied to various asymmetric reactions. For instance, computational pipelines have been developed to predict the enantioselectivity of rhodium-catalyzed C-H activation reactions by exploring numerous transition state conformations. nih.govrsc.org

For the synthesis of this compound, if a chiral catalyst is employed, computational modeling of the catalyst-substrate complex for both enantiomeric pathways would be necessary. The analysis would involve identifying the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that favor the formation of one enantiomer over the other.

Crystal Structure Prediction and Polymorphism Considerations for Aryl Esters

The solid-state properties of this compound, such as its melting point, solubility, and stability, are determined by its crystal structure. Crystal Structure Prediction (CSP) is a computational methodology used to identify the most likely crystal packing arrangements, or polymorphs, from the molecular structure alone. nih.gov

CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using a combination of force fields and periodic DFT calculations. nih.gov For aryl esters, intermolecular interactions such as π-π stacking between the phenyl rings and C-H···O hydrogen bonds involving the ester and methoxy groups are expected to play a significant role in stabilizing the crystal lattice. nih.gov

The existence of multiple low-energy predicted structures within a small energy window suggests the possibility of polymorphism, where the compound can crystallize in different forms with distinct physical properties. wikipedia.org The crystal structure of a related compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, reveals the importance of C-H···O interactions in forming supramolecular chains. nih.govresearchgate.net A similar analysis for this compound would provide valuable information for its solid-state characterization and formulation.

Applications of 2 Methoxyphenyl 2 Phenylbutyrate and Its Derivatives in Chemical Synthesis

Role as Synthetic Intermediates in Fine Chemical Production

Although direct evidence for the use of 2-Methoxyphenyl 2-phenylbutyrate as a synthetic intermediate is not prominent, derivatives of both its constituent parts, 2-methoxyphenol (guaiacol) and 2-phenylbutyric acid, are valuable in the synthesis of fine chemicals. wikipedia.orgnih.gov Guaiacol (B22219) itself is a key precursor in the synthesis of vanillin (B372448) and other flavor and fragrance compounds. wikipedia.org Furthermore, methoxyphenyl derivatives are integral to the synthesis of various pharmaceuticals. For instance, new (2-methoxyphenyl)piperazine derivatives have been developed as potent ligands for serotonin (B10506) receptors. nih.gov

Similarly, 2-phenylbutyric acid and its derivatives are recognized as important intermediates. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate is a crucial chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. researchgate.netnih.gov The synthesis of various aryl and amino derivatives of butyrates has been explored for their potential as neuroprotective agents. nih.gov Given this context, this compound could potentially serve as a protected form of either guaiacol or 2-phenylbutyric acid, allowing for selective reactions at other sites of a more complex molecule, or as a building block for larger, more complex molecules in the pharmaceutical and fine chemical industries.

Table 1: Examples of Related Synthetic Intermediates

Compound NamePrecursor/Derivative OfApplication
VanillinGuaiacolFlavor and fragrance
(2-methoxyphenyl)piperazine derivatives2-MethoxyphenolPharmaceutical ligands
Ethyl (R)-2-hydroxy-4-phenylbutanoate2-Phenylbutyric acidIntermediate for ACE inhibitors
4-Aryl-2-hydroxy-4-oxobut-2-enoic acid estersButyrate (B1204436) derivativesPotential neuroprotective agents

Precursors for Advanced Organic Materials Development

The ester linkage and aromatic rings within this compound suggest its potential as a monomer or building block for the development of advanced organic materials like polyesters and liquid crystals.

General Utility in Polyester (B1180765) and Plastic Production

Polyesters are a class of polymers formed through the condensation reaction of a dicarboxylic acid (or its derivative) and a diol. libretexts.orglibretexts.org Aryl esters, which are esters containing aromatic rings, can be incorporated into polyester chains to enhance their thermal stability and mechanical properties. researchgate.net The general structure of this compound does not lend itself directly to polymerization into a homopolymer, as it is not a di-acid or di-ol. However, if functionalized with additional reactive groups (e.g., carboxyl or hydroxyl groups), it could be used as a specialty monomer to modify the properties of polyesters. For instance, the introduction of its bulky phenyl and methoxyphenyl groups could influence the polymer's rigidity, solubility, and thermal characteristics.

While mono and diorganotins are primarily used as heat and light stabilizers in PVC, the fundamental ester structure of compounds like this compound could be explored in the broader context of plastic additives, although specific research in this area is lacking. pjsir.org

Potential in Aryl Ester Liquid Crystal Development

Aryl esters are a significant class of compounds known to exhibit liquid crystalline properties. tandfonline.comtandfonline.comrsc.org The rigid aromatic cores and the polar ester group are key structural features that promote the formation of mesophases. The specific arrangement and substituents on the aromatic rings play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

While there is no specific data on the liquid crystalline behavior of this compound, its structure, containing two aromatic rings linked by an ester group, is characteristic of a mesogenic (liquid crystal-forming) molecule. The presence of the methoxy (B1213986) group and the ethyl substituent on the chiral center of the 2-phenylbutyrate moiety would influence its molecular shape, polarity, and potential for intermolecular interactions, all of which are critical for liquid crystal formation. Research on other cyano-substituted aryl esters has demonstrated that the nature of the aryl groups significantly impacts the nematic-isotropic liquid transition temperatures. tandfonline.comtandfonline.com This suggests that by modifying the substituents on the phenyl rings of this compound, its liquid crystalline properties could be tuned.

Table 2: Structural Features of Aryl Esters Favoring Liquid Crystallinity

Structural FeatureRole in Liquid Crystal Formation
Rigid Aromatic CoreProvides structural anisotropy (rod-like or disc-like shape).
Ester LinkageContributes to the polarity and linearity of the molecule.
Terminal SubstituentsInfluence intermolecular forces and packing efficiency.
Alkoxy or Alkyl ChainsAffect the melting point and the stability of the mesophase.

Derivatization for Coordination Chemistry (e.g., Organotin(IV) Complexes of 2-Phenylbutyrate)

While this compound itself is an ester, its parent carboxylic acid, 2-phenylbutyric acid, can be readily derivatized to act as a ligand in coordination chemistry. Carboxylates are known to coordinate with a wide variety of metal ions, including organotin(IV) moieties.

Organotin(IV) complexes are compounds containing at least one tin-carbon bond and have been extensively studied for their diverse applications, including as catalysts and for their biological activities. pjsir.orgnih.gov The coordination of ligands like carboxylates to an organotin(IV) center can lead to the formation of complexes with various geometries, such as tetrahedral, trigonal bipyramidal, or octahedral. researchgate.net

The synthesis of organotin(IV) complexes with carboxylate ligands, such as derivatives of 2-phenylbutyric acid, would typically involve the reaction of the carboxylic acid with an organotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl). The resulting complexes would feature a tin-oxygen bond from the carboxylate group. The nature of the organic groups (R) on the tin atom and the structure of the carboxylate ligand influence the final structure and properties of the complex. While specific organotin(IV) complexes of 2-phenylbutyrate are not widely reported in the search results, the general principles of organotin carboxylate chemistry suggest that such complexes could be readily synthesized. These complexes could be of interest for their potential catalytic or biological properties, areas where other organotin carboxylates have shown promise.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxyphenyl 2-phenylbutyrate, and how can reaction efficiency be optimized?

  • The compound can be synthesized via Steglich esterification , a method validated for structurally similar esters. Optimization involves controlling reaction temperature (typically 0–25°C), using coupling agents like DCC (dicyclohexylcarbodiimide), and catalytic DMAP (4-dimethylaminopyridine). Purity is enhanced by column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, while HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and purity. Mass spectrometry (MS) provides molecular weight validation. For metabolic studies, HPLC coupled with diode-array detection identifies metabolites, as demonstrated in microsomal incubations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Treat the compound as a potential irritant due to insufficient toxicological data. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in airtight containers at recommended temperatures (e.g., –20°C). Safety Data Sheets (SDS) emphasize these precautions, though full hazard profiles remain uncharacterized .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Use repellency assays (e.g., against Aedes aegypti mosquitoes) as a model, adapting protocols from monoterpenoid ester studies. Dissolve the compound in DMSO or ethanol, apply to substrates, and measure repellency duration. Dose-response curves and negative controls (solvent-only) are critical .

Advanced Research Questions

Q. What enzymatic pathways govern the metabolism of this compound, and how do interspecies differences impact data interpretation?

  • Hepatic microsomes (e.g., rat vs. rabbit) reveal species-specific CYP450 involvement. For example, β-naphthoflavone-induced CYP1A enzymes in rats increase reductive metabolite formation (e.g., o-anisidine), while rabbit microsomes favor oxidative pathways. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A) to delineate contributions .

Q. How should researchers address contradictions in metabolic data across experimental models?

  • Discrepancies in metabolite profiles (e.g., o-aminophenol vs. o-nitrosoanisole formation) may arise from pH-dependent non-enzymatic reactions or interspecies CYP expression. Validate findings by cross-referencing pH-controlled incubations (e.g., pH 4.5 vs. 7.4) and using multiple microsomal sources (human, rat, rabbit) .

Q. What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?

  • Analogues like 2-methoxyphenyl isobutyrate (CAS 723759-62-4) and 2-methoxyphenyl propionate (CAS 7598-60-9) show altered volatility and receptor binding. Computational modeling (e.g., docking studies) and SAR analyses can link ester chain length/methoxy positioning to repellent efficacy or metabolic stability .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • pH stability assays (e.g., 4.5–7.4 buffers) reveal susceptibility to hydrolysis. For acidic conditions, lyophilization or formulation with stabilizing agents (e.g., cyclodextrins) may mitigate degradation. Thermal stability is assessed via accelerated aging studies (40–60°C), with degradation products analyzed by LC-MS .

Methodological Notes

  • Data Interpretation : Cross-validate HPLC peaks with synthetic standards (e.g., o-nitrosoanisole) to avoid misidentification .
  • Ethical Compliance : Adhere to institutional guidelines for microsomal studies involving animal-derived enzymes, citing protocols from established ethical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.